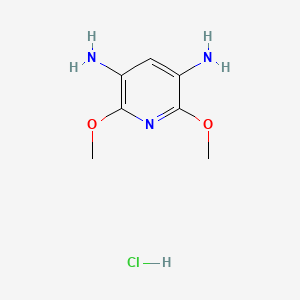

2,6-Dimethoxypyridine-3,5-diamine hydrochloride

Description

2,6-Dimethoxypyridine-3,5-diamine hydrochloride (CAS: 56216-28-5; molecular formula: C₇H₁₂ClN₃O₂) is a pyridine derivative featuring methoxy groups at the 2- and 6-positions and amine groups at the 3- and 5-positions, with a hydrochloride counterion. Its molecular weight is 205.642 g/mol, and it is characterized by high solubility in polar solvents due to the presence of hydrophilic amino and methoxy groups . The compound is utilized in pharmaceutical and agrochemical synthesis, particularly as an intermediate in dye production and specialty chemicals .

Properties

IUPAC Name |

2,6-dimethoxypyridine-3,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;/h3H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOJQAGUUGLICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56216-28-5 | |

| Record name | 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-diamino-2,6-dimethoxypyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride typically involves the reaction of 2,6-dimethoxypyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hair Coloring Agent

Composition and Mechanism:

2,6-Dimethoxypyridine-3,5-diamine hydrochloride serves as a coupler substance in oxidative hair dye formulations. It is often combined with developer substances such as 2,5-diaminotoluene and 4-aminophenol to achieve various color tones. The compound's solubility in water and stability make it an effective component for producing vibrant and long-lasting hair colors .

Color Range:

The use of this compound allows for a wide spectrum of color production, ranging from blonde to blue-black shades. Its ability to provide intense color without undesirable red undertones distinguishes it from other couplers traditionally used in hair dyes .

Concentration and Efficacy:

In formulations, 2,6-Dimethoxypyridine-3,5-diamine is typically included at concentrations between 0.01% and 3.0%, with optimal results often seen at 0.1% to 2.0% by weight . This concentration range has been shown to maximize color intensity while minimizing potential adverse effects.

Toxicological Profile

Acute Toxicity:

The compound exhibits high acute oral toxicity; however, it has been classified as non-mutagenic in standard tests (Ames Test) when assessed against Salmonella typhimurium strains . Despite this favorable mutagenicity profile, the compound is recognized for its moderate to severe skin sensitization potential.

Skin Sensitization Studies:

In studies conducted using the local lymph node assay (LLNA), concentrations of 1.5% or higher demonstrated significant lymphocyte proliferation, confirming its sensitizing properties . Regulatory bodies have recommended that products containing this compound include appropriate labeling to warn consumers about potential skin reactions.

Regulatory Considerations

Scheduling and Use Restrictions:

Due to its sensitization potential and acute toxicity profile, regulatory agencies have proposed scheduling controls for the use of this compound in cosmetics. In Australia, for instance, it is listed under Schedule 6 with specific exemptions for concentrations below 0.25% when used in hair dyes . These regulations aim to mitigate risks associated with consumer exposure while allowing for its continued use in hair coloring products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its methoxy and amino groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

3,5-Diamino-2,4,6-trinitropyridine

Structural Differences :

- Substituents: Nitro (-NO₂) groups at 2,4,6-positions and amino (-NH₂) groups at 3,5-positions.

- Molecular Formula : C₅H₄N₆O₆.

Key Properties :

- High Density : Theoretical density of 2.2 g/cm³ due to nitro groups, making it a candidate for high-energy explosives.

- Bond Effects: Nitro groups shorten adjacent C–N bonds, whereas amino groups increase bond order in neighboring C–NO₂ bonds .

Applications: Primarily studied as a low-sensitivity, high-density explosive material, contrasting with the hydrochloride’s non-explosive applications .

2,6-Dichloro-3,5-diformylpyridine Derivatives

Structural Differences :

- Substituents : Chloro (-Cl) and formyl (-CHO) groups at 2,6- and 3,5-positions, respectively.

Reactivity :

- Forms Schiff bases with amines, enabling cyclization to quinoline derivatives at 200–210°C .

- The electron-withdrawing chloro and formyl groups enhance electrophilicity, unlike the electron-donating methoxy groups in the target compound .

Applications: Used in synthesizing heterocyclic compounds like quinolines, which are relevant in medicinal chemistry .

2,6-Dimethoxypyridine-4-boronic Acid Pinacol Ester

Structural Differences :

- Substituents : Boronic ester (-B(OR)₂) at the 4-position and methoxy groups at 2,6-positions.

Reactivity :

- Functions as a Suzuki coupling reagent due to the boronic ester group, enabling carbon–carbon bond formation.

- Lacks amino groups, reducing hydrogen-bonding capacity compared to 2,6-dimethoxypyridine-3,5-diamine hydrochloride .

Applications : Intermediate in cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals .

Toluene-2,5-diamine Hydrochloride

Structural Differences :

- Core Structure: Benzene ring instead of pyridine, with amino groups at 2,5-positions.

Properties :

- Similar hydrochloride salt form but lacks the heterocyclic nitrogen and methoxy groups.

- Higher lipophilicity due to the absence of polar pyridine nitrogen.

Applications : Widely used in hair dye formulations, whereas the pyridine derivative is more specialized in fine chemical synthesis .

Table 1: Structural and Functional Comparison

Table 2: Key Physicochemical Properties

Biological Activity

2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a pyridine derivative with notable biological activities. This compound, characterized by its two methoxy groups and two amino groups, has been the subject of various studies focusing on its potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : Approximately 205.64 g/mol

- Physical Form : Yellow to brown solid, typically encountered as a hydrochloride salt which enhances its solubility in water.

The structural features of this compound contribute to its reactivity and biological activity. The presence of multiple amino groups increases its potential for interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit certain bacterial strains, although the specific mechanisms of action are still under investigation. For example:

- Bacterial Inhibition : Preliminary findings suggest that the compound may interfere with bacterial metabolic pathways, potentially through enzyme inhibition or disruption of cell wall synthesis.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate the release of pro-inflammatory cytokines, which are critical mediators in inflammatory responses:

- Cytokine Release : In experiments involving cell cultures, this compound has shown promise in reducing levels of TNF-alpha and IL-6, indicating a potential role in managing inflammatory conditions.

The exact mechanisms by which this compound exerts its biological effects involve interactions with specific enzymes and receptors:

- Enzyme Binding : Studies have suggested that the compound may bind to enzymes involved in metabolic pathways, affecting their activity and leading to altered physiological responses.

Toxicological Assessments

Several studies have evaluated the safety profile of this compound:

- Skin Irritation Studies : A study involving guinea pigs indicated no significant skin irritation after repeated application of a 3% aqueous solution. This suggests a favorable safety profile for topical applications .

- Eye Irritation Tests : Similarly, no eye irritant effects were observed when the compound was applied to guinea pigs' eyes in a controlled setting .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride | C₇H₁₂ClN₃O₂ | Contains two hydrochloride ions; higher solubility |

| 2-Amino-6-methoxypyridine | C₇H₉N | Lacks a second amino group; simpler structure |

| 4-Methyl-2,6-dimethoxypyridine | C₉H₁₁N | Methyl group substitution alters biological activity |

This table illustrates how modifications can lead to different pharmacological profiles and potential applications in drug development.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations into its potential as a therapeutic agent for conditions such as inflammation and bacterial infections are particularly promising.

Q & A

Q. What in vitro assays are suitable for preliminary toxicity profiling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.